molecular formula C16H12N2O4 B5768313 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide CAS No. 337471-03-1

3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide

Cat. No. B5768313
CAS RN: 337471-03-1
M. Wt: 296.28 g/mol
InChI Key: HXDZNXSGRZAWRQ-UHFFFAOYSA-N
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Description

3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide, also known as HBBF, is a chemical compound with potential applications in scientific research. HBBF is a derivative of benzofuran, a heterocyclic aromatic organic compound that contains a fused benzene and furan ring. HBBF has been synthesized and studied for its potential as a fluorescent probe for detecting and imaging biological molecules and processes.

Mechanism of Action

The mechanism of action of 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide involves its ability to bind to specific biomolecules and emit fluorescence when excited by light. 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide has a high quantum yield and a long fluorescence lifetime, making it a useful tool for studying biological systems.
Biochemical and Physiological Effects
3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide has been shown to have minimal toxicity and cytotoxicity in cells and tissues. It has also been shown to have low interference with biological processes, making it a useful tool for studying live cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide in lab experiments include its high sensitivity and selectivity for specific biomolecules, its low toxicity and cytotoxicity, and its ability to be used in live cells and tissues. However, the limitations of using 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide include its relatively low water solubility and its potential for photobleaching and phototoxicity under certain conditions.

Future Directions

There are several future directions for the use of 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide in scientific research. One potential application is in the development of new imaging techniques for studying biological systems. 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide could also be used in the development of new diagnostic tools for detecting and monitoring diseases. Additionally, 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide could be modified to improve its water solubility and reduce its potential for photobleaching and phototoxicity, making it even more useful for scientific research.

Synthesis Methods

The synthesis of 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide involves the reaction of 2-hydroxybenzoic acid with 1-benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide as a yellow solid.

Scientific Research Applications

3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide has shown potential as a fluorescent probe for detecting and imaging biological molecules and processes. In particular, 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide has been used to label and visualize proteins, DNA, and RNA in cells and tissues. 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide has also been used to study the behavior of lipids and membranes in biological systems.

properties

IUPAC Name

3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c17-15(20)14-13(10-6-2-4-8-12(10)22-14)18-16(21)9-5-1-3-7-11(9)19/h1-8,19H,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDZNXSGRZAWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101225579
Record name 3-[(2-Hydroxybenzoyl)amino]-2-benzofurancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide

CAS RN

337471-03-1
Record name 3-[(2-Hydroxybenzoyl)amino]-2-benzofurancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337471-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Hydroxybenzoyl)amino]-2-benzofurancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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